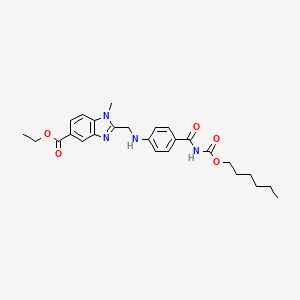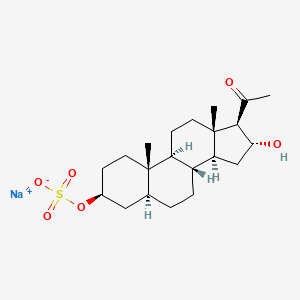
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt is a steroidal compound with significant biological and chemical properties. It is a derivative of pregnane, a type of steroid, and is characterized by the presence of hydroxyl groups at the 3beta and 16alpha positions, a ketone group at the 20th position, and a sulfate group at the 3rd position. This compound is often used in scientific research due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt typically involves multiple steps, starting from a suitable steroidal precursor The hydroxylation at the 3beta and 16alpha positions can be achieved through specific enzymatic reactions or chemical hydroxylation methods
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone group at the 20th position can be reduced to form secondary alcohols.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the ketone group can produce secondary alcohols.
科学的研究の応用
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: It has potential therapeutic applications due to its ability to interact with specific receptors and enzymes.
Industry: The compound is used in the development of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of 3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt involves its interaction with specific molecular targets such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to steroid receptors and influence gene expression or enzyme activity, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
- 3beta,11alpha-Dihydroxy-5alpha-pregnan-20-one
- 3beta,17alpha-Dihydroxy-5alpha-pregnan-20-one
- 16alpha-Chloro-3beta-hydroxy-5-pregnen-20-one acetate
Uniqueness
3beta,16alpha-Dihydroxy-5alpha-pregnan-20-one 3-sulfate Sodium Salt is unique due to the presence of both hydroxyl and sulfate groups, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a variety of chemical reactions and interact with specific biological targets, making it valuable for research and industrial applications.
特性
分子式 |
C21H33NaO6S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
sodium;[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C21H34O6S.Na/c1-12(22)19-18(23)11-17-15-5-4-13-10-14(27-28(24,25)26)6-8-20(13,2)16(15)7-9-21(17,19)3;/h13-19,23H,4-11H2,1-3H3,(H,24,25,26);/q;+1/p-1/t13-,14-,15+,16-,17-,18+,19-,20-,21-;/m0./s1 |
InChIキー |
SUCSOKYYCMSXHB-KZDIFFHXSA-M |
異性体SMILES |
CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C)O.[Na+] |
正規SMILES |
CC(=O)C1C(CC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
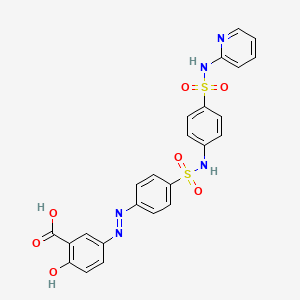
![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)

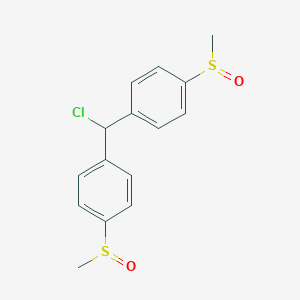
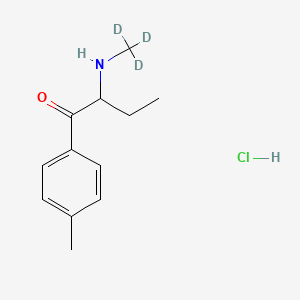
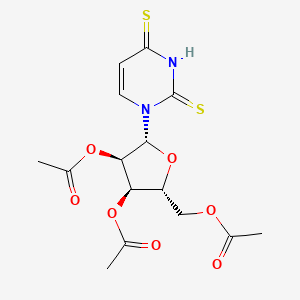


![(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)


